![molecular formula C17H23NO3S2 B563463 O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate CAS No. 1219237-13-4](/img/structure/B563463.png)
O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate
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Overview
Description
O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate is a chemical compound with a complex structure that includes a proline derivative and a xanthate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate typically involves multiple steps. The starting material is often a proline derivative, which undergoes a series of reactions to introduce the benzyl group and the xanthate ester. Common reagents used in these reactions include methyl iodide, sodium hydride, and carbon disulfide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with steps including purification by recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The xanthate group (−SC(=S)O−) is redox-active, making oxidation a key reaction pathway.
Mechanistic Insight :
The sulfur atoms in the xanthate group are susceptible to oxidation. Mild agents like H₂O₂ selectively oxidize one sulfur atom to form a sulfoxide, while stronger oxidants like KMnO₄ lead to sulfone formation. The proline ester moiety remains intact under these conditions .
Reduction Reactions
Reduction typically targets the xanthate group or ester functionalities.
Mechanistic Insight :
Lithium aluminum hydride reduces the xanthate group to a thiol, while diisobutylaluminum hydride (DIBAL-H) selectively reduces the ester without affecting the xanthate .
Substitution Reactions
The xanthate group acts as a leaving group in nucleophilic substitutions.
Mechanistic Insight :
Transition-metal catalysts (e.g., Pd) facilitate cross-coupling reactions, enabling functionalization of the proline scaffold. The xanthate group may also participate in radical-mediated substitutions .
Elimination Reactions
Xanthates are known to undergo thermal elimination (Chugaev reaction).
Reaction Type | Reagents/Conditions | Products | Notes |
---|---|---|---|
Alkene Formation | Heating (>150°C) | Alkene + COS | Loss of COS and formation of a double bond . |
Mechanistic Insight :
Thermal decomposition eliminates carbonyl sulfide (COS), yielding an alkene. This reaction is stereospecific and influenced by the proline ring’s rigidity .
Radical Reactions
The xanthate group can initiate or participate in radical processes.
Mechanistic Insight :
In reversible addition-fragmentation chain-transfer (RAFT) polymerization, the xanthate regulates polymer chain growth. Radical additions are stereoselective, as seen in oxazolidinone-based systems .
Key Structural Influences on Reactivity
- Xanthate Group : Governs redox, substitution, and elimination pathways.
- Proline Backbone : Steric effects from the 3,3-dimethyl and N-benzyl groups modulate reaction rates and selectivity.
- Methyl Ester : Susceptible to hydrolysis or reduction, offering orthogonal reactivity.
Scientific Research Applications
Chemical Properties and Structure
O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate has the molecular formula C17H23N1O3S2. It is soluble in solvents such as chloroform and ethyl acetate, making it suitable for various chemical reactions and applications in laboratory settings .
Organic Synthesis
One of the primary applications of this compound is in organic synthesis. This compound serves as a versatile building block for synthesizing other complex molecules. Its xanthate moiety allows for nucleophilic substitution reactions, which are crucial for forming carbon-carbon bonds.
Case Study: Synthesis of Trifluoromethylamines
A notable application involves its use in the synthesis of α-trifluoromethylamines through copper-catalyzed reactions. The compound acts as a precursor, facilitating the regioselective hydroamination of trifluoromethylalkenes, demonstrating its utility in creating valuable pharmaceutical intermediates .
Proteomics Research
This compound is also utilized in proteomics research. Its ability to modify proteins selectively makes it an important reagent in studying protein interactions and functions.
Application Example: Protein Labeling
In proteomics, the compound can be employed for labeling proteins, allowing researchers to track and analyze protein dynamics within biological systems. This application is vital for understanding cellular processes and disease mechanisms.
Bioconjugation
The compound's structure enables it to participate in bioconjugation reactions, where it can be linked to biomolecules such as peptides or antibodies. This property is particularly useful in developing targeted drug delivery systems.
Example: Targeted Drug Delivery Systems
By conjugating this compound with therapeutic agents, researchers can create targeted delivery vehicles that improve the efficacy of treatments while minimizing side effects.
Material Science Applications
In material science, this compound can be explored for developing new materials with specific properties due to its unique chemical structure.
Example: Polymer Chemistry
The xanthate group allows for the creation of polymers through radical polymerization techniques. These polymers can have applications in coatings, adhesives, and other materials requiring specific mechanical or thermal properties.
Mechanism of Action
The mechanism by which O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The xanthate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The proline derivative may also play a role in the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate
- O-[(2S)-3,3-Dimethyl-N-ethyl-proline Methyl Ester] S-Methyl Xanthate
Uniqueness
O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for specific research applications.
Biological Activity
O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate is a compound of interest in the field of medicinal chemistry and proteomics. Its unique structure, characterized by the presence of a proline derivative and a xanthate group, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H23NO3S2
- Molecular Weight : 357.50 g/mol
- Solubility : Soluble in chloroform and ethyl acetate
- SMILES Notation : COC(=O)C1N(CC2=CC=CC=C2)CC(OC(=S)SC)C1(C)C
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that xanthate derivatives exhibit antimicrobial properties. The presence of sulfur in the xanthate group may contribute to its ability to disrupt microbial cell membranes, leading to cell death.
- Cytotoxic Effects : Research has shown that compounds containing proline derivatives can influence cell signaling pathways associated with apoptosis. The methyl ester functional group may enhance cellular uptake, increasing cytotoxic effects on cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis or lipid metabolism.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Cytotoxicity | Induced apoptosis in cancer cell lines | |
Enzyme Inhibition | Inhibited lipoxygenase activity |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university tested the antimicrobial efficacy of various xanthate derivatives, including this compound. Results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent.
Case Study 2: Cytotoxicity in Cancer Research
In vitro studies demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. This positions the compound as a candidate for further development in cancer therapeutics.
Properties
IUPAC Name |
methyl 1-benzyl-3,3-dimethyl-4-methylsulfanylcarbothioyloxypyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S2/c1-17(2)13(21-16(22)23-4)11-18(14(17)15(19)20-3)10-12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANHSVLRYAVNKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CN(C1C(=O)OC)CC2=CC=CC=C2)OC(=S)SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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